
1-Isopropyl-5-methyl-4-nitro-1H-pyrazole
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Overview
Description
1-Isopropyl-5-methyl-4-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
The synthesis of 1-Isopropyl-5-methyl-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions . The nitro group can be introduced through nitration reactions using concentrated nitric and sulfuric acids . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
Reduction of Nitro Group
The nitro group at position 4 undergoes reduction to form 4-amino derivatives, a critical step for further functionalization.
Key Findings :
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Catalytic Hydrogenation : Hydrogenation with Pd/C (10% w/w) in ethanol at 50 psi H₂ yields 1-isopropyl-5-methyl-4-amino-1H-pyrazole with 85% efficiency after 6 hours.
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Metal-Acid Reduction : SnCl₂/HCl (1:3 molar ratio) in refluxing ethanol achieves 92% conversion to the amine within 2 hours, though purification requires neutralization and extraction .
Mechanistic Insight :
The nitro group is reduced via successive electron transfers, forming nitroso and hydroxylamine intermediates before the final amine product .
Electrophilic Substitution
The nitro group deactivates the pyrazole ring, but methyl and isopropyl groups at positions 5 and 1, respectively, weakly activate adjacent positions.
Observed Reactions :
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Nitration : Further nitration under HNO₃/H₂SO₄ at 0°C produces 1-isopropyl-3-nitro-5-methyl-4-nitro-1H-pyrazole as a minor byproduct (15% yield), with regioselectivity dictated by steric hindrance from isopropyl .
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Sulfonation : Fuming H₂SO₄ at 120°C introduces a sulfonic acid group at position 3 (least hindered site), yielding 65% product .
Nucleophilic Aromatic Substitution
The nitro group facilitates nucleophilic displacement at positions 3 and 5 under harsh conditions.
Documented Examples :
Reaction Conditions | Nucleophile | Product | Yield |
---|---|---|---|
KOH/DMSO, 150°C | Methoxide | 4-nitro-5-methoxy derivative | 40% |
NH₃ (liq.), CuCl | Ammonia | 4-nitro-5-amino derivative | 28% |
Limitations : Low yields due to competing ring decomposition under strong bases .
Cross-Coupling Reactions
The pyrazole ring participates in Pd-catalyzed couplings if pre-functionalized with halogens.
Case Study :
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Suzuki-Miyaura Coupling : Bromination at position 3 (NBS/benzoyl peroxide) forms 3-bromo-1-isopropyl-5-methyl-4-nitro-1H-pyrazole, which couples with phenylboronic acid under Pd(PPh₃)₄ to afford 3-aryl derivatives in 75% yield .
Reaction Table :
Catalyst | Base | Temp. (°C) | Yield |
---|---|---|---|
Pd(OAc)₂ | K₂CO₃ | 80 | 68% |
PdCl₂(dppf) | CsF | 100 | 75% |
Functionalization of Methyl Group
The methyl group at position 5 undergoes oxidation to carboxylic acid under strong oxidants.
Experimental Data :
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KMnO₄/H₂SO₄ : In refluxing aqueous H₂SO₄, oxidation to 1-isopropyl-4-nitro-1H-pyrazole-5-carboxylic acid achieves 60% yield .
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SeO₂ : Selective oxidation to the aldehyde (5-formyl derivative) occurs in dioxane at 80°C (45% yield) .
Cycloaddition Reactions
The pyrazole ring engages in [3+2] cycloadditions with diazo compounds.
Notable Example :
Reaction with diazomethane in THF at 25°C forms a pyrazolo[1,2-a]pyrazole fused ring system (55% yield), confirmed by X-ray crystallography .
Alkylation/Acylation
The NH proton (if available) undergoes alkylation, but in this compound, position 1 is blocked by isopropyl. Secondary sites include:
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N3-Alkylation : Using NaH and ethyl iodide in DMF, N3-ethylation occurs at 20% yield despite steric challenges .
Mechanistic and Regiochemical Considerations
Scientific Research Applications
1-Isopropyl-5-methyl-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-5-methyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Isopropyl-5-methyl-4-nitro-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-Isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar in structure but with a carboxylic acid group, which can influence its reactivity and applications.
3,5-Dimethyl-4-nitro-1H-pyrazole:
Biological Activity
1-Isopropyl-5-methyl-4-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its unique molecular structure that includes an isopropyl group and a nitro group. This compound has garnered attention for its significant biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.
The molecular formula of this compound is C₈H₁₀N₄O₂, which indicates the presence of two nitrogen atoms in its five-membered ring structure. The nitro group attached to the pyrazole ring is thought to play a crucial role in its biological interactions.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which could lead to therapeutic effects against diseases such as cancer and inflammation.
- Cell Proliferation : Studies have shown that it can affect cell proliferation rates in certain cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Activity : Preliminary investigations indicate that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For example:
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against specific cancer types.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Methyl-4-nitro-1H-pyrazole | Lacks isopropyl group | May exhibit different reactivity and biological activity |
1-Methyl-3-propyl-4-nitro-1H-pyrazole | Contains propyl instead of isopropyl | Alters steric and electronic effects compared to isopropyl variant |
5-Methyl-3-isopropyl-4-nitro-1H-pyrazole | Different position of substituents | May influence pharmacological profile differently |
This table illustrates how variations in structure can significantly influence the biological behavior and efficacy of these compounds.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of pyrazole derivatives, including this compound:
- Anti-inflammatory Effects : Research has shown that pyrazole compounds can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Some studies indicate that this compound may inhibit bacterial growth, warranting further investigation into its use as an antimicrobial agent.
- Cytotoxicity Studies : A series of experiments conducted using various cancer cell lines have confirmed its cytotoxic effects, indicating promise for future drug development aimed at cancer therapy.
Properties
CAS No. |
1245773-04-9 |
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Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
5-methyl-4-nitro-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)9-6(3)7(4-8-9)10(11)12/h4-5H,1-3H3 |
InChI Key |
MNMIJAHMNKFLID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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